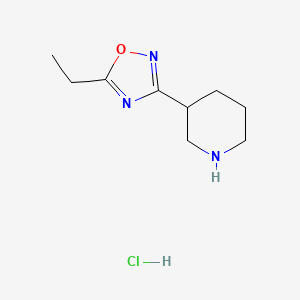

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

CAS No.: 183208-11-9

Cat. No.: VC4687084

Molecular Formula: C9H16ClN3O

Molecular Weight: 217.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 183208-11-9 |

|---|---|

| Molecular Formula | C9H16ClN3O |

| Molecular Weight | 217.7 |

| IUPAC Name | 5-ethyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |

| Standard InChI | InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-4-3-5-10-6-7;/h7,10H,2-6H2,1H3;1H |

| Standard InChI Key | OBNPTPDBYZEWSC-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=NO1)C2CCCNC2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is C₉H₁₆ClN₃O, with a molecular weight of 217.69 g/mol (calculated for the 2-substituted analog) . The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmacological applications.

Table 1: Key Physicochemical Properties

Structural Analysis

The compound comprises:

-

Piperidine Ring: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and receptor-binding potential.

-

1,2,4-Oxadiazole Moiety: A five-membered heterocycle containing one oxygen and two nitrogen atoms, known for hydrogen-bonding capabilities and metabolic stability.

-

Ethyl Substituent: At the 5-position of the oxadiazole ring, influencing electronic effects and steric interactions.

Synthesis and Optimization

Synthetic Routes

While direct methods for the 3-substituted isomer are undocumented, analogous pathways for 2- and 4-substituted derivatives involve:

-

Cyclocondensation: Reacting piperidine precursors with amidoximes or nitrile oxides under acidic conditions.

-

Salt Formation: Treating the free base with hydrochloric acid to improve stability and solubility .

Table 2: Representative Reaction Conditions for Analogs

| Parameter | Conditions |

|---|---|

| Solvent | Ethanol/water (3:1) |

| Temperature | 80–100°C |

| Catalyst | p-Toluenesulfonic acid |

| Yield | 60–75% |

| Purity (HPLC) | ≥95% |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 181.23 for the free base.

Biological Activity and Mechanisms

Table 3: Cytotoxicity Data for Analogous Compounds

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| A549 (Lung Cancer) | 12.0 | |

| U937 (Lymphoma) | 10.0 |

Antimicrobial Effects

1,2,4-Oxadiazoles disrupt microbial growth by:

-

Membrane Permeabilization: Observed in Gram-positive bacteria (e.g., Staphylococcus aureus).

-

Enzyme Inhibition: Targeting bacterial DNA gyrase and topoisomerase IV.

Pharmacological Applications

Neuroprotective Activity

Preliminary studies suggest oxadiazole derivatives mitigate oxidative stress in neuronal models, potentially via:

-

Nrf2 Pathway Activation: Enhancing antioxidant response elements.

-

Glutamate Modulation: Regulating excitotoxicity in neurodegenerative disorders.

Agrochemistry

Structural analogs demonstrate herbicidal activity against Amaranthus retroflexus (IC₅₀: 28 µM), likely through inhibition of acetolactate synthase.

Comparative Analysis with Structural Analogs

2- vs. 3-Substituted Isomers

-

Bioavailability: The 3-substituted isomer’s reduced steric hindrance may enhance membrane permeability compared to the 2-substituted variant.

-

Target Selectivity: Piperidine ring positioning influences affinity for serotonin (5-HT) receptors, a trait explored in anxiolytic drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume